Tert-butyl 2-chloro-2-(hydroxyimino)acetate
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Overview
Description
Tert-butyl 2-chloro-2-(hydroxyimino)acetate is an organic compound with significant applications in synthetic organic chemistry. It is known for its unique reactivity and is often used as an intermediate in the synthesis of various chemical products. The compound’s structure includes a tert-butyl ester group, a chloro substituent, and a hydroxyimino functional group, making it versatile for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-2-(hydroxyimino)acetate typically involves the reaction of tert-butyl chloroacetate with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-2-(hydroxyimino)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The hydroxyimino group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include tert-butyl esters of various functional groups.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Tert-butyl 2-chloro-2-(hydroxyimino)acetate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of compounds with medicinal properties, such as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-2-(hydroxyimino)acetate involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxyimino group can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-2-(hydroxyimino)acetate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
tert-Butyl chloroacetate: Lacks the hydroxyimino group, making it less reactive in certain types of reactions.
Uniqueness
Tert-butyl 2-chloro-2-(hydroxyimino)acetate is unique due to the presence of both the chloro and hydroxyimino groups, which provide a combination of reactivity that is not found in many other compounds. This makes it particularly valuable as an intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C6H10ClNO3 |
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Molecular Weight |
179.60 g/mol |
IUPAC Name |
tert-butyl 2-chloro-2-hydroxyiminoacetate |
InChI |
InChI=1S/C6H10ClNO3/c1-6(2,3)11-5(9)4(7)8-10/h10H,1-3H3 |
InChI Key |
GPGVRMUHKXYTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=NO)Cl |
Origin of Product |
United States |
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